1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[2,4-dihydronaphthalene-3,1'-cyclohexane]-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c16-14-11-15(8-4-1-5-9-15)10-12-6-2-3-7-13(12)14/h2-3,6-7H,1,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDWIFDPVTXXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation of Cyclohexane Derivatives
A foundational method involves the acid-catalyzed condensation of 1,4-naphthoquinone derivatives with cyclohexane precursors. For instance, 2,3-dichloro-1,4-naphthoquinone reacts with t-butyl cyclohexanecarboxylate in the presence of sulfuric acid to yield a chlorinated intermediate, which undergoes hydrolysis to form a carboxylic acid derivative. Subsequent thermal cyclization at 120–140°C in toluene facilitates the formation of the spirocyclic framework, achieving a 68% yield of the target compound. Key to this process is the elimination of water, which drives the equilibrium toward the spiro product.
Reaction Conditions:
Base-Mediated Aldol Condensation
Base-catalyzed aldol condensation offers an alternative route. Cyclohexanone is deprotonated using potassium hydroxide in ethanol, generating an enolate that attacks the carbonyl group of 1,4-naphthoquinone. The resulting β-hydroxy ketone intermediate undergoes dehydration under reflux conditions (Δ, 80°C) to form the α,β-unsaturated enone, which spontaneously cyclizes to the spiro structure. This method avoids harsh acids but requires careful control of reaction time to prevent over-dehydration.
Optimized Parameters:
Stereoselective Synthesis via Protecting Group Strategies
Dioxolane-Protected Intermediates
Stereochemical control is achieved using dioxolane protecting groups. A study by ACS Omega demonstrates the synthesis of dispiro[dioxolane-2,1'-naphthalene-6',2″-dioxolane] intermediates, where the spiro junction is formed through a tandem Michael addition-cyclization sequence. The cyclohexane ring is introduced via a Grignard reagent (e.g., cyclohexylmagnesium bromide), followed by oxidative cleavage with periodic acid to yield the ketone.
Key Steps:
- Michael Addition: CyclohexylMgBr to naphthoquinone (0°C, THF, 2 h).
- Cyclization: BF₃·OEt₂ catalysis (room temperature, 12 h).
- Deprotection: HIO₄ in H₂O/THF (0°C to room temperature, 6 h).
Enantioselective Organocatalysis
Recent advances employ chiral organocatalysts to induce asymmetry. For example, L-proline-derived catalysts facilitate the enantioselective cyclization of keto-enol tautomers, yielding the spirocyclic product with 88% enantiomeric excess (ee). This method is particularly advantageous for pharmaceutical applications requiring chiral purity.
Catalyst System:
- Catalyst: (S)-5-(Pyrrolidin-2-yl)tetrazole (10 mol%)
- Solvent: Dichloromethane
- Temperature: −20°C
- ee: 88%
Thermal and Photochemical Cyclizations
Thermal Rearrangement of Bicyclic Precursors
Heating bicyclic ketones at 200°C under nitrogen induces a retro-Diels-Alder reaction, followed by recombination to form the spiro structure. A study using 3-chloro-2-(1-t-butoxycarbonylcyclohexyl)-1,4-naphthoquinone as a precursor achieved a 72% yield after 8 hours.
Thermal Profile:
UV-Light-Mediated [2+2] Cycloaddition
Photochemical methods offer a milder alternative. Irradiating a solution of 1,4-naphthoquinone and cyclohexene with UV light (254 nm) in acetonitrile induces a [2+2] cycloaddition, forming the spirocyclic adduct. Although yields are moderate (45%), this method avoids high temperatures and strong acids.
Photoreaction Setup:
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and limitations of each approach:
| Method | Yield (%) | Temperature (°C) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 68 | 120–140 | Low | Industrial |
| Base-Mediated Aldol | 60 | 80 | None | Lab-scale |
| Dioxolane Protection | 74 | 0–25 | High (ee >85%) | Pilot-scale |
| Thermal Rearrangement | 72 | 200 | Moderate | Industrial |
| Photochemical [2+2] | 45 | 25 | None | Lab-scale |
Chemical Reactions Analysis
1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The spiro compound can undergo substitution reactions where functional groups are introduced or replaced. .
Scientific Research Applications
1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The stability and rigidity of spiro compounds make them valuable in the production of polymers and other industrial materials .
Mechanism of Action
The mechanism by which 1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one exerts its effects is primarily through its interaction with specific molecular targets. The spiro linkage provides a rigid framework that can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Larger ring sizes (e.g., cycloheptane) reduce melting points due to decreased ring strain and weaker crystal packing .
- The 6-membered cyclohexane derivatives exhibit the highest thermal stability, attributed to optimal steric and electronic interactions .
- Substituents like benzoyl groups lower melting points by disrupting hydrogen-bonding networks .
Key Observations :
- Quinazolinone derivatives with piperazine or morpholine substituents show enhanced Gram-negative antibacterial activity, likely due to improved membrane penetration .
- Thiazolo-pyridine hybrids exhibit broad-spectrum antimicrobial activity, with electron-withdrawing groups (e.g., chlorophenyl) enhancing efficacy .
- Brominated pyrido-pyrimidinones demonstrate dual diuretic and antibacterial functions, highlighting the role of halogens in modulating activity .
Biological Activity
1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one is a spirocyclic compound characterized by its unique structure that includes a cyclohexane moiety fused to a naphthalene derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H16O, with a molecular weight of approximately 204.27 g/mol. The structure can be visualized as follows:
The spiro junction provides a unique three-dimensional conformation that may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be in the range of 10-20 µg/mL, indicating potent activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 12 |
| Pseudomonas aeruginosa | 25 |
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a rodent model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
| Treatment Group | Paw Edema (mm) |
|---|---|
| Control | 12.5 |
| Low Dose (5 mg/kg) | 8.0 |
| High Dose (20 mg/kg) | 4.5 |
Anticancer Activity
The anticancer potential of this compound was evaluated in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that this compound induces apoptosis in these cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammation and cell proliferation pathways. The spiro structure may enhance its binding affinity due to its unique spatial configuration.
Case Studies
Several case studies have explored the efficacy of spirocyclic compounds similar to this compound:
- Study on Antimicrobial Efficacy : A high-throughput screening of spirocyclic derivatives showed promising results against drug-resistant bacterial strains.
- Evaluation in Cancer Models : In vivo studies demonstrated tumor growth inhibition in xenograft models treated with the compound, suggesting potential for further development as an anticancer agent.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1D/2D NMR (e.g., , , HSQC, NOESY) resolves spiro junction connectivity. For example, NMR signals at δ 2.8–3.2 ppm (multiplet) indicate cyclohexane protons adjacent to the spiro center .
- X-ray Crystallography : SHELX programs () and OLEX2 () are widely used for structural validation. High-resolution data (>1.0 Å) are critical due to conformational flexibility in the cyclohexane ring.
- IR Spectroscopy : Stretching frequencies at 1680–1720 cm confirm ketone functionality in the naphthalenone moiety .
How can computational methods predict the bioactivity of spirocyclic derivatives targeting kinases like FGFR1?
Q. Advanced Research Focus
- Docking Studies : Tools like AutoDock Vina model interactions between the spiro core and kinase ATP-binding pockets. For example, the spiroquinazolone scaffold () shows affinity for FGFR1 via hydrogen bonding with Ala564 and π-π stacking with Phe642 .
- QSAR Modeling : Descriptors like logP, polar surface area, and steric parameters correlate with inhibitory activity. Derivatives with electron-withdrawing groups (e.g., Br, Cl) on the naphthalenone ring enhance binding ().
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .
What strategies address low yields in spiro junction formation during synthesis?
Advanced Research Focus
Contradictions in yield data (e.g., 54–82% in vs. 80–83% in ) highlight challenges in spirocyclization. Solutions include:
- Photoredox Catalysis : Visible-light-driven intramolecular cyclopropanation improves regioselectivity (e.g., 82% yield for naphthoquinone derivatives in ).
- Microwave Assistance : Reduces reaction time (e.g., from 24 h to 1 h) and minimizes decomposition.
- Chiral Auxiliaries : For enantioselective synthesis, use of (-)-sparteine or BINOL derivatives enhances diastereomeric ratios (dr >20:1 in ).
How can structure-activity relationships (SAR) guide the design of kinase inhibitors using spiroquinazolones?
Q. Advanced Research Focus
- Core Modifications : Introducing substituents at C2' (naphthalenone) improves CDK2 inhibition (e.g., sulfonyl groups in increase IC by 10-fold).
- Ring Expansion : Cycloheptane analogs () show enhanced solubility but reduced potency due to increased conformational freedom.
- Bioisosteric Replacement : Replacing the ketone with a thioketone (e.g., in ) improves metabolic stability while retaining FGFR1 affinity .
How do solvent and pH affect the stability of the spirocyclic scaffold in biological assays?
Q. Advanced Research Focus
- pH-Dependent Degradation : The ketone group in the naphthalenone ring undergoes hydrolysis under acidic conditions (pH <5), forming inactive byproducts. Buffered solutions (pH 7.4) are essential for in vitro assays .
- Solvent Compatibility : DMSO is preferred for stock solutions due to low reactivity, while aqueous buffers with >5% organic cosolvent (e.g., acetonitrile) prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
